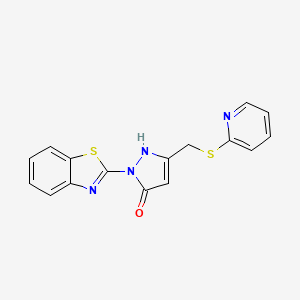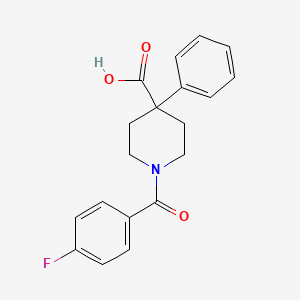![molecular formula C25H25NO4 B12215035 (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12215035.png)
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one” is a complex organic molecule that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route might include:
Starting Materials: Appropriate benzofuran precursors and piperidine derivatives.
Reaction Conditions: The reaction may involve condensation reactions, cyclization, and functional group modifications under controlled temperature and pH conditions.
Catalysts and Reagents: Common catalysts and reagents such as acids, bases, and transition metal catalysts might be used.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Benzofuran derivatives are studied for their unique chemical properties and potential as building blocks in organic synthesis.
Biology
These compounds may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Industry
Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzofuran derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Coumarin: Another benzopyran derivative with similar biological activities.
Flavonoids: A class of compounds with a benzofuran core and diverse biological activities.
Uniqueness
The unique structural features of “(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one” may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H25NO4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H25NO4/c1-15-11-20(27)19(14-26-10-6-5-7-16(26)2)25-23(15)24(28)22(30-25)13-18-12-17-8-3-4-9-21(17)29-18/h3-4,8-9,11-13,16,27H,5-7,10,14H2,1-2H3/b22-13- |
InChI Key |
VOWIXBRNOIXGEC-XKZIYDEJSA-N |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=C(C3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)C)O |
Canonical SMILES |
CC1CCCCN1CC2=C(C=C(C3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12214971.png)
![N-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide](/img/structure/B12214977.png)
![4-[7-bromo-5-(2-chlorophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]-4-oxobutanoic acid](/img/structure/B12214984.png)
![3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B12214989.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215008.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12215016.png)

![7H-Cycloprop[a]acenaphthylene, 3-bromo-6b,7a-dihydro-](/img/structure/B12215023.png)


![[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol](/img/structure/B12215044.png)
![7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12215047.png)
